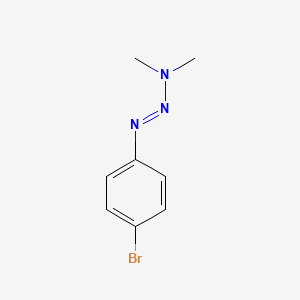

1-(4-Bromophenyl)-3,3-dimethyltriazene

描述

Historical Development and Evolution of Triazene (B1217601) Chemistry

The journey of triazene chemistry began in the late 19th and early 20th centuries, with initial discoveries dating back to 1862. researchgate.netrsc.org The first triazene compounds were synthesized in the early 1900s, but their full potential as synthetic building blocks was not realized until much later. numberanalytics.com The evolution of this field is intrinsically linked to advancements in diazotization reactions and a deeper understanding of nitrogen-nitrogen bond formation. numberanalytics.com Over the decades, what started as a chemical curiosity has blossomed into a robust area of research, with continuous discoveries expanding the reactivity and utility of triazenes. rsc.orgnumberanalytics.com This has led to a resurgence of interest in these compounds, particularly in the last few decades, driven by the development of novel synthetic methodologies and applications. numberanalytics.com

Overview of Aryl-Substituted Triazenes as Versatile Synthetic Intermediates

Aryl-substituted triazenes have established themselves as highly versatile intermediates in organic synthesis. researchgate.netnumberanalytics.comaidic.it They are readily prepared from corresponding aryl amines and can be transformed into diazonium salts under acidic conditions. researchgate.net This reactivity allows them to serve as a stable and safer alternative to often explosive diazonium salts, effectively acting as their protected form. rsc.orgacs.org

One of the most significant applications of aryl triazenes is in cross-coupling reactions, where they serve as an aryl source for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org They participate in various palladium-catalyzed reactions, including the Suzuki-Miyaura coupling, to produce biaryls, which are common motifs in pharmaceuticals and advanced materials. aidic.itbeilstein-journals.org Furthermore, the triazene group can function as a directing group in C-H functionalization reactions, enabling regioselective synthesis. rsc.org Beyond cross-coupling, aryl triazenes are employed in the synthesis of heterocycles, natural products, and polymers. aidic.itebrary.net Their ability to generate highly reactive intermediates like aryl cations and radicals upon decomposition further broadens their synthetic utility. numberanalytics.com

Rationale for Focused Investigation on 1-(4-Bromophenyl)-3,3-dimethyltriazene within Contemporary Organic Synthesis

The specific focus on this compound stems from its unique structural features that make it a particularly valuable tool in modern organic synthesis. The presence of the 4-bromo substituent on the phenyl ring provides a reactive handle for further chemical transformations, most notably through cross-coupling reactions. This allows for the sequential and chemoselective introduction of different aryl groups.

Research has demonstrated that this compound exhibits good reactivity and chemoselectivity in reactions like the Suzuki-Miyaura cross-coupling. beilstein-journals.orgd-nb.info In certain catalytic systems, the triazene group can react preferentially over the aryl bromide, or vice-versa, allowing for controlled, stepwise modifications of the molecule. beilstein-journals.orgd-nb.info This differential reactivity is highly desirable in the synthesis of complex, poly-functionalized aromatic compounds. The dimethyltriazene moiety provides stability, making the compound easier to handle and store compared to its corresponding diazonium salt, while still offering the desired reactivity under specific catalytic conditions. These attributes make this compound a prime candidate for investigation in the development of efficient and selective synthetic methodologies.

Delimitation of Research Scope: Exclusions of Biological, Toxicological, and Clinical Aspects

This article is strictly focused on the chemical synthesis, properties, and applications of this compound within the realm of organic chemistry. Therefore, any discussion of its biological, toxicological, or clinical aspects is intentionally excluded. The content will not cover topics such as pharmacological activity, dosage, administration, safety profiles, or adverse effects. The primary objective is to provide a detailed and scientifically accurate account of this compound from a synthetic chemistry perspective.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀BrN₃ chemicalbook.comuni.lu |

| Molecular Weight | 228.09 g/mol chemicalbook.com |

| CAS Number | 7239-21-6 chemicalbook.com |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | 1.5834 (estimate) chemicalbook.com |

| Refractive Index | 1.6400 (estimate) chemicalbook.com |

| SMILES | CN(C)N=NC1=CC=C(C=C1)Br uni.lu |

| InChI | InChI=1S/C8H10BrN3/c1-12(2)11-10-8-5-3-7(9)4-6-8/h3-6H,1-2H3 uni.lu |

Structure

3D Structure

属性

CAS 编号 |

7239-21-6 |

|---|---|

分子式 |

C8H10BrN3 |

分子量 |

228.09 g/mol |

IUPAC 名称 |

N-[(4-bromophenyl)diazenyl]-N-methylmethanamine |

InChI |

InChI=1S/C8H10BrN3/c1-12(2)11-10-8-5-3-7(9)4-6-8/h3-6H,1-2H3 |

InChI 键 |

LFGYQNAHFGPILM-UHFFFAOYSA-N |

SMILES |

CN(C)N=NC1=CC=C(C=C1)Br |

规范 SMILES |

CN(C)N=NC1=CC=C(C=C1)Br |

其他CAS编号 |

7239-21-6 |

同义词 |

1-(4-bromophenyl)-3,3-dimethyltriazene 4-BP-3,3-DT |

产品来源 |

United States |

Synthetic Methodologies for 1 4 Bromophenyl 3,3 Dimethyltriazene

Classical and Conventional Synthetic Pathways

The traditional synthesis of 1-(4-bromophenyl)-3,3-dimethyltriazene is a well-established process rooted in diazo chemistry, which has been a cornerstone of aromatic compound synthesis. wikipedia.org

The most common and classical method for preparing this compound involves a two-step sequence: the diazotization of a primary aromatic amine followed by a coupling reaction. nih.govbyjus.com

The process begins with the conversion of the primary aromatic amine, 4-bromoaniline (B143363), into its corresponding diazonium salt. byjus.comaskfilo.com This reaction, known as diazotization, is typically carried out by treating 4-bromoaniline with nitrous acid (HNO₂). askfilo.com Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures. The reactive electrophilic species, the nitrosonium cation (NO⁺), is generated in the acidic medium and attacks the nucleophilic nitrogen of the amine. lkouniv.ac.in A series of proton transfers and the elimination of a water molecule lead to the formation of the 4-bromobenzenediazonium (B8398784) salt. byjus.com

In the second step, the prepared 4-bromobenzenediazonium salt, which is a weak electrophile, is reacted with a secondary amine, dimethylamine (B145610). lkouniv.ac.in The nucleophilic nitrogen atom of dimethylamine attacks the terminal nitrogen of the diazonium group. nih.govlkouniv.ac.in This reaction, often referred to as N-coupling or diazoamino coupling, results in the formation of the stable this compound. nih.govlkouniv.ac.in

The success and yield of triazene (B1217601) synthesis are highly dependent on the careful control of reaction parameters.

Temperature: Aromatic diazonium salts are generally unstable and can decompose, especially at elevated temperatures. lkouniv.ac.in Therefore, the diazotization reaction is almost universally performed at low temperatures, typically between 0 and 5 °C, often in an ice bath. unacademy.com This low temperature is critical to stabilize the diazonium salt intermediate and prevent its decomposition into undesired phenols or other byproducts. wikipedia.org

pH: The pH of the reaction medium is a crucial factor. Diazotization of a relatively weak amine like 4-bromoaniline requires a strongly acidic environment to generate the necessary concentration of the nitrosonium ion. However, the subsequent coupling reaction with dimethylamine is sensitive to pH. The coupling is often carried out in a neutral, mildly acidic, or alkaline medium, which may require the addition of a base to neutralize the excess acid from the diazotization step. nih.govlkouniv.ac.in This adjustment facilitates the availability of the free, unprotonated dimethylamine, which acts as the nucleophile. nih.gov

Solvent: The choice of solvent can influence reaction efficiency. Aqueous solutions are common for diazotization and coupling. nih.gov However, in cases where the aryl diazonium salt has poor solubility in water, the reaction may be performed in a suspension, which can lead to lower yields and side reactions. nih.gov Alternative solvents, such as acetonitrile, have been used in related diazotization-iodination reactions to achieve good yields at room temperature. organic-chemistry.org The solvent can impact the solubility of reactants and the stability of the intermediate diazonium salt.

The following table summarizes the impact of key reaction conditions:

Table 1: Effect of Reaction Conditions on Synthesis

| Parameter | Optimal Condition | Rationale and Effect on Reaction |

|---|---|---|

| Temperature | 0-5 °C | Stabilizes the diazonium salt intermediate, minimizing decomposition and side reactions like phenol (B47542) formation. lkouniv.ac.inunacademy.com |

| pH (Diazotization) | Strongly Acidic | Ensures the formation of the electrophilic nitrosonium cation (NO⁺) needed for the reaction with the weak aromatic amine. |

| pH (Coupling) | Neutral to Mildly Alkaline | Maximizes the concentration of the unprotonated, nucleophilic dimethylamine for efficient coupling with the diazonium salt. nih.govlkouniv.ac.in |

| Solvent | Aqueous or Organic (e.g., Acetonitrile) | Affects reactant solubility and reaction rate. Water is common, but organic solvents can be used to improve solubility. nih.govorganic-chemistry.orgresearchgate.net |

Precise stoichiometric control is essential to maximize the yield of the desired triazene and minimize the formation of byproducts. Side reactions, such as the coupling of the diazonium salt with itself or decomposition, can occur if the stoichiometry is not managed correctly. nih.gov In some procedures, an excess of the amine coupling component (dimethylamine) is used. This serves a dual purpose: it drives the coupling reaction towards completion and neutralizes the strong acid carried over from the diazotization step. nih.gov

Emerging and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign methods for synthesizing aryl triazenes.

Modern synthetic chemistry is increasingly moving from stoichiometric reactions to catalytic processes to improve efficiency and reduce waste. rsc.org While the classical synthesis of triazenes does not typically require a catalyst, related C-C and C-N bond-forming reactions have benefited greatly from catalysis. For instance, palladium-catalyzed Suzuki and Heck coupling reactions are highly effective for creating biaryl compounds and other complex molecules. jocpr.comresearchgate.net

In the context of triazene chemistry, these compounds themselves can serve as arylation reagents in palladium- or rhodium-catalyzed coupling reactions. aidic.it This highlights the potential for developing catalyst-mediated protocols for the synthesis of the triazenes themselves. Such methods could offer milder reaction conditions, higher selectivity, and the ability to tolerate a wider range of functional groups compared to traditional diazotization. researchgate.netaidic.it Modifications to classical methods, such as using a resin-supported diazonium salt, have also been proposed to simplify product isolation and minimize side reactions. nih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final desired product. rsc.orgnih.gov The classical diazotization-coupling synthesis of this compound has a relatively low atom economy because it generates stoichiometric amounts of salt byproducts (e.g., sodium chloride) and water.

An atom-economical reaction maximizes the incorporation of reactant atoms into the product, thereby minimizing waste. jocpr.comnih.gov The development of catalytic routes is a key strategy for improving atom economy. rsc.org For example, a hypothetical addition reaction that could form the triazene linkage without generating salt byproducts would be inherently greener. Researchers are exploring alternative synthesis methods for related azo compounds that improve environmental compatibility, such as using supercritical carbon dioxide as a solvent to eliminate acidic aqueous waste or employing solvent-free ball milling techniques. researchgate.net These green chemistry approaches aim to reduce the use of hazardous solvents, minimize energy consumption, and simplify purification procedures. jocpr.comresearchgate.net

The following table provides a theoretical comparison of the atom economy for the classical synthesis versus a hypothetical, ideal addition reaction.

Table 2: Atom Economy Comparison for the Synthesis of this compound

| Synthetic Pathway | Reactants | Products | Byproducts | Theoretical Atom Economy* |

|---|---|---|---|---|

| Classical Diazotization/Coupling | 4-Bromoaniline + NaNO₂ + 2HCl + Dimethylamine | This compound | NaCl + 2H₂O + HCl | ~61% |

| Hypothetical Catalytic Addition | 4-Bromobenzenediazonium salt + Dimethylamine | this compound | H⁺ (Catalytic) | ~99% |

*Note: Atom Economy is calculated as (Molecular Weight of desired product / Sum of Molecular Weights of all reactants) x 100. The value for the classical pathway assumes dimethylamine is used to neutralize one equivalent of HCl.

Mechanistic Investigations into Triazene Formation Pathways

The synthesis of this compound is predominantly achieved through the coupling of an aryl diazonium salt with a secondary amine. Mechanistic studies have elucidated a two-stage process: the initial formation of a diazonium ion from a primary aromatic amine, followed by its subsequent reaction with a secondary amine.

The first stage is the diazotization of 4-bromoaniline. This reaction is typically initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen atom of the 4-bromoaniline then attacks the nitrosonium ion, forming an N-nitrosamine intermediate. Following a series of proton transfers and tautomerization, the intermediate eliminates a water molecule to yield the stable 4-bromobenzenediazonium ion. The stability of this diazonium salt is attributed to the delocalization of the positive charge across the aromatic ring.

The following tables outline the key steps and intermediates in the formation of this compound.

Table 1: Key Intermediates in the Formation of this compound

| Intermediate Name | Chemical Structure | Role in the Mechanism |

| 4-Bromoaniline | Br-C₆H₄-NH₂ | Starting primary aromatic amine. |

| Nitrosonium ion | NO⁺ | Electrophile that attacks the primary amine. |

| 4-Bromobenzenediazonium ion | Br-C₆H₄-N₂⁺ | Key electrophilic intermediate formed from 4-bromoaniline. |

| Dimethylamine | (CH₃)₂NH | Nucleophile that couples with the diazonium ion. |

| Protonated Triazene | Br-C₆H₄-N=N-N⁺H(CH₃)₂ | Intermediate formed after the nucleophilic attack of dimethylamine. |

Table 2: Mechanistic Steps for the Synthesis of this compound

| Step | Reaction Description | Reactants | Products |

| 1 | Diazotization of 4-bromoaniline | 4-Bromoaniline, Sodium Nitrite, Hydrochloric Acid | 4-Bromobenzenediazonium chloride, Water, Sodium Chloride |

| 2 | Coupling with Dimethylamine | 4-Bromobenzenediazonium chloride, Dimethylamine | This compound, Hydrochloric Acid |

Chemical Reactivity and Transformation Pathways of 1 4 Bromophenyl 3,3 Dimethyltriazene

Decomposition Mechanisms and Generation of Reactive Intermediates

1-(4-Bromophenyl)-3,3-dimethyltriazene can be decomposed through thermal, acid-catalyzed, and photolytic pathways, each leading to the formation of distinct reactive species that can be harnessed in subsequent chemical reactions.

Thermal Decomposition Studies and Stability Profiles

While specific thermal decomposition studies for this compound are not extensively documented in publicly available literature, the thermal behavior of analogous 1-aryl-3,3-dialkyltriazenes suggests that they are relatively stable compounds. Thermal decomposition, when induced at elevated temperatures, generally proceeds through a homolytic cleavage of the N-N bond, leading to the formation of aryl and dialkylamino radicals, along with the evolution of nitrogen gas. The stability of the triazene (B1217601) is influenced by the nature of the substituent on the aryl ring.

The decomposition kinetics of various energetic materials and ionic liquids have been studied using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine parameters such as activation energy and decomposition temperature. purdue.edunih.govmdpi.comresearchgate.net For instance, studies on other nitrogen-containing compounds have employed methods like the Kissinger and Ozawa kinetic analysis to elucidate their thermal decomposition pathways. purdue.edu In the absence of specific data for this compound, a similar approach could be hypothesized to determine its stability profile.

Table 1: General Thermal Decomposition Parameters (Hypothetical for this compound based on related compounds)

| Parameter | Value | Method |

| Decomposition Onset Temperature (°C) | Not available | TGA |

| Peak Decomposition Temperature (°C) | Not available | TGA/DSC |

| Activation Energy (kJ/mol) | Not available | Kissinger/Ozawa Analysis |

Note: The data in this table is hypothetical and serves as a placeholder to illustrate the type of information that would be obtained from thermal analysis studies.

Acid-Catalyzed Decomposition and In Situ Generation of Diazonium Species

The acid-catalyzed decomposition of 1-aryl-3,3-dialkyltriazenes is a well-established reaction that leads to the formation of an aryldiazonium salt and a secondary amine. In the case of this compound, treatment with an acid, such as hydrochloric acid or trifluoroacetic acid, would protonate the triazene moiety. This protonation facilitates the cleavage of the N-N single bond, resulting in the in situ generation of the 4-bromophenyldiazonium ion and dimethylamine (B145610). researchgate.net

This reaction is of significant synthetic utility as it provides a convenient method for generating diazonium salts under mild conditions, avoiding the direct diazotization of the corresponding aniline (B41778) which might be problematic. The generated 4-bromophenyldiazonium ion is a versatile intermediate that can subsequently react with various nucleophiles in Sandmeyer-type reactions to introduce a range of functional groups onto the aromatic ring. The hydrolysis of related compounds like 1,3,5-tripyrrolidinobenzene in acidic solutions also proceeds via protonation of the aromatic ring, highlighting the general susceptibility of such electron-rich systems to acid-mediated reactions. rsc.org

Photolytic Activation and Radical Generation

The photolytic decomposition of 1-aryl-3,3-dialkyltriazenes has been investigated and provides a pathway to generate aryl and amino radicals. lippertt.ch Studies on substituted 1-phenyl-3,3-diethyltriazenes have shown that irradiation with UV light leads to the cleavage of the triazene group. lippertt.ch The reaction is believed to proceed via a radical mechanism, generating an aryl radical, a diethylamino radical, and a molecule of nitrogen.

The efficiency of this photolytic cleavage, represented by the quantum yield, is influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups in the para position tend to decrease the quantum yield of photolysis, making the compound more photochemically stable. lippertt.ch Conversely, electron-donating groups would be expected to increase the quantum yield. For this compound, the bromine atom, being an electron-withdrawing group via induction but electron-donating through resonance, would have a moderate effect on the quantum yield of photolysis. The photolysis products are consistent with a radical decomposition mechanism. lippertt.ch

Table 2: Relative Quantum Yields of Photolysis for Substituted 1-Phenyl-3,3-diethyltriazenes

| Substituent (para-position) | Relative Quantum Yield |

| -N(CH₃)₂ | High |

| -OCH₃ | Moderate |

| -H | Baseline |

| -Cl | Low |

| -CN | Very Low |

| -NO₂ | Very Low |

Source: Adapted from studies on the photolysis of 1-aryl-3,3-diethyltriazenes. lippertt.ch The data illustrates the trend of decreasing quantum yield with increasing electron-withdrawing character of the substituent.

Formation of Aryl Radicals and Cations for Subsequent Reactions

As established in the preceding sections, the decomposition of this compound serves as a source for highly reactive 4-bromophenyl radicals and 4-bromophenyldiazonium cations.

Aryl Radicals: Photolytic decomposition is the primary method for generating 4-bromophenyl radicals from this precursor. lippertt.ch These radicals can participate in various radical-mediated reactions, including addition to unsaturated systems and hydrogen atom abstraction.

Aryl Cations (Diazonium Species): Acid-catalyzed decomposition provides a reliable route to 4-bromophenyldiazonium cations. researchgate.net These electrophilic species are key intermediates in a wide array of transformations, most notably the Sandmeyer and related reactions, where the diazonium group is replaced by a nucleophile (e.g., -Cl, -Br, -CN, -OH). This allows for the versatile functionalization of the aromatic ring.

Nucleophilic Reactivity at the Triazene Moiety

While the decomposition pathways of this compound are a major facet of its reactivity, the triazene group itself can be subject to nucleophilic attack, particularly when activated.

Reactions with Carbon-Based Nucleophiles

The direct reaction of this compound with carbon-based nucleophiles such as Grignard reagents or enolates is not a commonly reported transformation. However, the use of 1-aryltriazenes as arylating agents in cross-coupling reactions has been demonstrated, suggesting that under specific catalytic conditions, the compound can serve as a source of the 4-bromophenyl group for the formation of new carbon-carbon bonds. researchgate.net

For instance, vinyl triazenes can be prepared from the reaction of vinyl Grignard reagents with organic azides. researchgate.net While not a direct reaction with the pre-formed triazene, this illustrates the compatibility of the triazene functionality with organometallic reagents under certain conditions. Palladium-catalyzed α-arylation of enolates is a powerful method for C-C bond formation, typically using aryl halides as the aryl source. nih.govrsc.orgrsc.orgorganic-chemistry.orgnih.gov It is conceivable that under palladium catalysis, this compound could act as an alternative arylating agent for enolates, proceeding through an oxidative addition of the C-N bond to the palladium center. This would provide a pathway to α-(4-bromophenyl) carbonyl compounds.

Reactions with Heteroatom Nucleophiles (e.g., halide, azide (B81097), hydroxide (B78521), methoxide)

The 1-aryl-3,3-dialkyltriazene system is generally stable to direct attack by common heteroatom nucleophiles under neutral or basic conditions. However, the triazene linkage can be readily activated by electrophiles, particularly protons (acid catalysis), to facilitate its cleavage and subsequent reaction with nucleophiles.

In this mechanism, the triazene is first cleaved by an electrophile (E+) to form an aryldiazonium ion and a disubstituted amine. The highly reactive diazonium ion is then susceptible to substitution by available nucleophiles. For instance, treatment with trimethylsilyl (B98337) halides (TMS-X) in dichloromethane (B109758) leads to the formation of the corresponding alkyl halides in high yields and purities. doi.org This process involves the cleavage of the triazene by the electrophilic silicon atom, generating an aliphatic diazonium ion intermediate that is subsequently attacked by the halide nucleophile (Cl⁻, Br⁻, I⁻). doi.org

Similarly, cleavage with carboxylic acids can produce alkyl esters. doi.org The reaction proceeds via the formation of the aliphatic diazonium ion, which is then captured by the carboxylate nucleophile. doi.org While direct reactions with nucleophiles like azide (N₃⁻), hydroxide (OH⁻), or methoxide (B1231860) (CH₃O⁻) without prior activation are not commonly reported, these species can effectively participate in the capture of the aryldiazonium cation intermediate generated during acid-catalyzed decomposition.

Table 1: Products from Electrophile-Mediated Cleavage of Triazenes in the Presence of Nucleophiles

| Electrophilic Reagent | Nucleophile | Product Type |

| Trimethylsilyl Chloride (TMSCl) | Chloride (Cl⁻) | Alkyl Chloride |

| Trimethylsilyl Bromide (TMSBr) | Bromide (Br⁻) | Alkyl Bromide |

| Trimethylsilyl Iodide (TMSI) | Iodide (I⁻) | Alkyl Iodide |

| Carboxylic Acid (RCOOH) | Carboxylate (RCOO⁻) | Alkyl Ester |

| Hydrochloric Acid (HCl) | Chloride (Cl⁻) | Aryl Chloride |

Electrophilic Reactivity and Cleavage of the Triazene Linkage

The triazene linkage is most notably susceptible to electrophilic cleavage under acidic conditions. rsc.org The mechanism involves the protonation of the triazene moiety, which significantly weakens the N-N bonds. rsc.orgresearchgate.net For 1-aryl-3,3-dialkyltriazenes, protonation can occur at either the N1 nitrogen atom or the N3 nitrogen atom of the triazene chain. rsc.org

Acid-catalyzed hydrolysis ultimately leads to the decomposition of the triazene into an aryldiazonium salt, which further breaks down to an aryl cation and dinitrogen gas, and a secondary amine (dimethylamine in this case). rsc.orgresearchgate.net The resulting aryl cation can then be trapped by the solvent or other nucleophiles present in the medium. This acid-lability makes the triazene group useful as a protecting or directing group that can be removed under specific acidic conditions. The rate of this acid-catalyzed decomposition is influenced by substituents on the aryl ring; electron-donating groups tend to accelerate the reaction. rsc.org

This reactivity pathway is fundamental to the biological activity of some triazene-containing compounds, where metabolic activation or the acidic tumor microenvironment can trigger their decomposition to generate cytotoxic alkylating agents. rsc.org

Reactivity of the Bromophenyl Moiety in Tandem with Triazene Transformations

A key feature of this compound is the ability to perform reactions at the bromo-position while the triazene moiety remains intact. This allows the triazene to be used as a stable protecting group for a dianiline synthon or as a functional group that can be transformed in a subsequent step after modification of the aryl ring.

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. libretexts.orgnih.govyoutube.com These reactions are cornerstones of modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a biaryl system. nih.govnih.gov The reaction is catalyzed by a palladium(0) complex in the presence of a base. mdpi.comnih.gov For substrates like this compound, this allows for the synthesis of various 4-aryl-substituted phenyl-3,3-dimethyltriazenes. Interestingly, studies on related 1-aryl-triazenes have shown that under certain conditions with a Lewis acid promoter, the triazene group itself can be the site of Suzuki coupling, and can be more reactive than an aryl bromide or iodide on the same molecule. beilstein-journals.orgd-nb.info This provides a pathway for selective, differential cross-coupling on haloaryltriazenes. beilstein-journals.orgd-nb.info

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. libretexts.orgprinceton.edunih.gov The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the reaction. youtube.comrsc.org Applying this to this compound would yield products where the bromine is replaced by a vinyl group, such as a styrenyl moiety, while preserving the triazene. The stereochemistry of the resulting double bond is typically trans. youtube.com

Sonogashira Reaction: This reaction couples the aryl bromide with a terminal alkyne, creating an aryl-alkyne bond. wikipedia.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper(I) salts and requires a base. nih.govlibretexts.org This transformation would convert this compound into 1-(4-(alkynyl)phenyl)-3,3-dimethyltriazenes, introducing valuable sp-hybridized carbon frameworks. nih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4-Aryl-biphenyl derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 4-Styrenyl-biphenyl derivative |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 4-Alkynyl-biphenyl derivative |

The bromine atom of this compound can be replaced by a metal, such as lithium or magnesium, to form highly reactive organometallic intermediates.

Lithiation: This is typically achieved through lithium-halogen exchange by treating the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. This would generate 4-(3,3-dimethyltriazen-1-yl)phenyllithium. This potent nucleophile can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce new functional groups at the 4-position of the phenyl ring.

Grignard Reagent Formation: The corresponding Grignard reagent, 4-(3,3-dimethyltriazen-1-yl)phenylmagnesium bromide, can be formed by reacting this compound with magnesium metal, typically in an ether solvent like tetrahydrofuran (B95107) (THF). walisongo.ac.id The reactivity difference between halogens allows for selective Grignard formation at a bromo-position even if other, less reactive halogens like chlorine are present elsewhere on the molecule. walisongo.ac.id This Grignard reagent is a strong nucleophile and base, useful for additions to carbonyls and other electrophilic centers. walisongo.ac.id The stability of the triazene group under these conditions is crucial, although it could potentially react with the newly formed Grignard reagent in an intermolecular fashion if reaction conditions are not carefully controlled.

Advanced Synthetic Applications of 1 4 Bromophenyl 3,3 Dimethyltriazene As a Chemical Building Block

Precursor in Carbon-Carbon Bond-Forming Reactions

The 1-(4-Bromophenyl)-3,3-dimethyltriazene scaffold contains two key functional groups that can be exploited for carbon-carbon bond formation: the aryl bromide and the triazene (B1217601) group. The bromine atom is a classic handle for transition-metal-catalyzed cross-coupling reactions. For instance, it can readily participate in reactions like the Suzuki, Heck, and Sonogashira couplings to introduce new carbon substituents onto the aromatic ring.

In a complementary fashion, the triazene group can also act as a leaving group in certain palladium-catalyzed cross-coupling reactions. pkusz.edu.cn For example, after serving its primary role, such as directing a C-H activation, the triazene moiety can be replaced by an aryl or vinyl group through a subsequent coupling reaction. pkusz.edu.cn This dual reactivity allows for a two-stage functionalization of the aromatic ring, where the bromo position and another position (often ortho to the triazene) can be modified sequentially.

A typical reaction sequence might involve a Suzuki coupling at the bromo position first, followed by a separate transformation involving the triazene group. This sequential approach provides a powerful strategy for creating highly substituted and complex aromatic compounds from a relatively simple starting material. The choice of catalyst, ligands, and reaction conditions is crucial for controlling the chemoselectivity of these transformations, ensuring that one functional group reacts while the other remains intact for a subsequent step.

Table 1: Examples of C-C Bond-Forming Reactions

| Reaction Type | Reactant | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | This compound | Arylboronic acid | Pd(PPh₃)₄, Base | 4-Aryl-phenyl-substituted triazene |

| Heck Coupling | This compound | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base | 4-Vinyl-phenyl-substituted triazene |

| Sonogashira Coupling | This compound | Terminal alkyne | Pd/Cu catalyst, Base | 4-Alkynyl-phenyl-substituted triazene |

Precursor in Carbon-Heteroatom Bond-Forming Reactions

Similar to its application in C-C bond formation, this compound is a valuable precursor for introducing heteroatoms into an aromatic framework. The aryl bromide is a prime substrate for well-established carbon-heteroatom bond-forming reactions, such as the Buchwald-Hartwig amination (for C-N bonds) and the Buchwald-Hartwig ether synthesis (for C-O bonds). These reactions allow for the facile introduction of a wide variety of amine, amide, or ether functionalities at the para-position of the phenyl ring.

The triazene group itself can also be transformed to introduce a nitrogen-containing functional group. Under acidic conditions, the triazene can be cleaved to generate a diazonium salt intermediate. This highly reactive species can then be subjected to various transformations, including Sandmeyer-type reactions to install halides, cyano groups, or hydroxyl groups. Furthermore, the triazene can be reduced to yield an aniline (B41778) derivative, providing another route to a primary amino group on the aromatic ring. This dual functionality allows for the selective and sequential introduction of different heteroatoms onto the same aromatic core.

Table 2: Examples of C-Heteroatom Bond-Forming Reactions

| Reaction Type | Reactant | Reagent | Catalyst System | Product Functional Group |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | This compound | Amine | Pd catalyst, Ligand, Base | C-N (Aryl amine) |

| Buchwald-Hartwig Ether Synthesis | This compound | Alcohol | Pd or Cu catalyst, Ligand, Base | C-O (Aryl ether) |

| Halogen Exchange | Post-functionalization triazene product | Halogen source | N/A | C-X (Aryl halide) |

Utilization as a Removable Directing Group in C–H Functionalization

One of the most powerful applications of the triazene moiety in this compound is its role as a removable directing group for C–H functionalization. pkusz.edu.cn Directing groups are used to control the regioselectivity of C–H activation, a process that allows for the direct conversion of typically unreactive C–H bonds into new functional groups. nih.gov The triazene group is particularly effective at directing the functionalization of the ortho C–H bonds of the phenyl ring. pkusz.edu.cnnih.gov

In a typical process, the nitrogen atoms of the triazene coordinate to a transition metal catalyst (e.g., rhodium or iridium), bringing the metal center into close proximity with the ortho C–H bonds. pkusz.edu.cnnih.gov This proximity facilitates the selective cleavage of one of these C–H bonds and its subsequent reaction with a coupling partner, such as an alkene or another arene. pkusz.edu.cn This strategy enables the synthesis of highly substituted aromatic compounds with a degree of regiocontrol that would be difficult to achieve through classical methods.

A key advantage of the triazene directing group is its facile removal under mild conditions. pkusz.edu.cn After the desired C–H functionalization has been accomplished, the triazene group can be cleanly cleaved from the aromatic ring, often by treatment with acid, to reveal a simple arene. pkusz.edu.cn This "traceless" nature is highly desirable in multi-step synthesis, as it avoids the retention of unwanted functionality in the final product. pkusz.edu.cn

Table 3: C-H Functionalization Directed by the Triazene Group

| Reaction | Catalyst | Coupling Partner | Key Feature | Outcome |

|---|---|---|---|---|

| ortho-Olefination | Rh(III) catalyst | Alkenes (e.g., styrene) | Mild reaction conditions | Synthesis of olefinated arenes pkusz.edu.cn |

Role in Heterocycle Synthesis and Annulation Reactions

The dual functionality of this compound makes it a valuable substrate for the synthesis of heterocyclic compounds through annulation reactions, where a new ring is fused onto the existing aromatic ring. The triazene group, after directing an initial C-H functionalization at the ortho position, can itself participate in a subsequent cyclization step.

For instance, a rhodium-catalyzed reaction between an aniline derivative bearing a triazene directing group and an internal alkyne can lead to the formation of indoles. pkusz.edu.cn In this process, the triazene first directs the ortho-alkenylation of the aniline, and a subsequent intramolecular cyclization involving the aniline nitrogen and the newly installed alkenyl group, followed by removal of the triazene, yields the indole (B1671886) core. Similarly, this strategy has been employed to synthesize 3,4-dihydroquinolin-2(1H)-ones from simple anilines. pkusz.edu.cn

Furthermore, biaryl triazenes can undergo Brønsted acid-mediated intramolecular cyclization to form fluorenes. nih.gov The triazene group facilitates the cyclization and is expelled during the reaction. In other contexts, the triazene can be cleaved to form a reactive diazonium intermediate, which can then be trapped intramolecularly by a suitably positioned nucleophile to construct a new heterocyclic ring. beilstein-journals.org This approach has been used for the synthesis of pyrazolo pkusz.edu.cnnih.govnih.govtriazines. beilstein-journals.org The ability to use the triazene group to orchestrate both an initial bond formation and a subsequent ring-closing event provides an efficient pathway to complex heterocyclic scaffolds. emory.edu

Table 4: Heterocycle Synthesis from Triazene Precursors

| Starting Material Type | Reaction Type | Key Reagent/Catalyst | Heterocyclic Product |

|---|---|---|---|

| Biaryl triazenes | Intramolecular cyclization | CF₃COOH | Fluorenes nih.gov |

| Triazene-substituted anilines | Oxidative coupling/cyclization | Rh(III) catalyst | 3,4-Dihydroquinolin-2(1H)-ones pkusz.edu.cn |

| Pyrazolyltriazenes | Cyclative cleavage | Acid | Pyrazolo[3,4-d] pkusz.edu.cnnih.govnih.govtriazines beilstein-journals.org |

Applications in Solid-Phase Organic Synthesis as a Linker or Protecting Group

In solid-phase organic synthesis (SPOS), molecules are built step-by-step on an insoluble polymer support. biosynth.com This methodology simplifies purification, as excess reagents and byproducts are simply washed away. The connection between the growing molecule and the solid support is a critical component known as a linker.

Triazene-based linkers, derived from structures like this compound, are valuable in SPOS due to their unique cleavage properties. osti.gov A molecule, such as the first amino acid of a peptide, can be attached to the solid support via the triazene linker. osti.gov The triazene linker is stable to a wide range of reaction conditions used during the synthesis, including both acidic and basic conditions often employed for the removal of protecting groups like Boc and Fmoc. osti.gov

This stability makes the triazene a type of "safety-catch" linker. nih.govmdpi.com The linker remains robust throughout the entire synthetic sequence. nih.gov Once the synthesis is complete, the linker can be "activated" for cleavage. For triazene linkers, cleavage is typically achieved under mild acidic conditions, which protonates the triazene and leads to the release of the synthesized molecule from the solid support. beilstein-journals.org This controlled release is a significant advantage, allowing for the synthesis of complex molecules like peptides or oligonucleotides with high purity. The aryl bromide part of the molecule can serve as the point of attachment to the solid support resin, leaving the triazene moiety to function as the cleavable linker unit.

Table 5: Characteristics of Triazene-Based Linkers in Solid-Phase Synthesis

| Linker Type | Stability | Cleavage Condition | Key Advantage |

|---|---|---|---|

| Aryl Triazene | Stable to many standard SPOS conditions (e.g., Fmoc/Boc deprotection) osti.gov | Mild acid (e.g., TFA) beilstein-journals.org | Orthogonality to common protecting group strategies, allowing for controlled release. osti.gov |

Computational and Theoretical Investigations of 1 4 Bromophenyl 3,3 Dimethyltriazene

Electronic Structure Analysis

The electronic structure of a molecule governs its geometry, stability, and chemical behavior. Theoretical methods are employed to model these characteristics with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to predict the ground state geometry and electronic properties of molecules. nih.govnih.gov Calculations are typically performed using a functional, such as B3LYP or M06-2X, combined with a basis set like 6-311+G(d,p), to provide a detailed description of the molecule's structure. nih.govnih.gov For 1-aryl-3,3-dialkyltriazenes, DFT calculations reveal a planar or near-planar arrangement of the N3 triazene (B1217601) core and the attached aryl ring, which allows for electronic conjugation.

| Parameter | Bond/Angle | Typical Value |

| Bond Length | N1=N2 | ~1.25 Å |

| N2-N3 | ~1.34 Å | |

| N3-C(CH₃) | ~1.45 Å | |

| N1-C(Aryl) | ~1.41 Å | |

| Bond Angle | C(Aryl)-N1-N2 | ~113° |

| N1-N2-N3 | ~115° | |

| N2-N3-C(CH₃) | ~118° | |

| Dihedral Angle | C-C-N1-N2 | ~0° or ~180° |

The electronic distribution is influenced by the substituents. The dimethylamino group acts as an electron-donating group, while the 4-bromophenyl group is weakly electron-withdrawing due to the inductive effect of bromine, which is partially offset by resonance donation from its lone pairs. libretexts.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. scirp.orgacs.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. scirp.org

For 1-aryl-3,3-dialkyltriazenes, the HOMO is typically localized on the triazene unit, particularly the N3 atom and the adjacent N2 atom, due to the presence of nitrogen lone pairs. The LUMO is often distributed over the π-system of the aryl ring and the N=N double bond. Substituents on the aryl ring can significantly modulate the energies of these orbitals. acs.orgnih.gov An electron-withdrawing group like bromine is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted phenyl derivative.

Table 2: Representative FMO Energies for a Substituted Aryltriazene (Note: These values are illustrative for a substituted aryltriazene and not specific to the title compound. Calculations are often performed in a solvent like acetonitrile.)

| Orbital | Energy (eV) |

| HOMO | -6.2 eV |

| LUMO | -1.5 eV |

| Energy Gap (ΔE) | 4.7 eV |

These calculations suggest that the electronic transitions of such compounds are influenced by the nature of the substituents on the triazene unit. scirp.org

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue.

For 1-(4-Bromophenyl)-3,3-dimethyltriazene, the most electron-rich area is expected to be around the N3 atom of the triazene chain due to the lone pair of electrons on the dimethylamino group. This region represents the primary site for electrophilic attack or protonation. The π-system of the phenyl ring also exhibits negative potential. Conversely, the hydrogen atoms of the methyl groups and the region around the bromine atom would show a more positive electrostatic potential. Understanding this distribution is crucial for predicting intermolecular interactions and the initial steps of chemical reactions.

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is primarily determined by rotation around the N2-N3 and N1-C(aryl) single bonds. The rotation around the N2-N3 bond is of particular interest due to its partial double bond character, which results from the delocalization of the N3 lone pair into the N=N π-system. lippertt.ch

Computational studies on 1-aryl-3,3-dialkyltriazenes using semiempirical (PM3, AM1) or DFT methods can generate a potential energy surface (PES) for this rotation. lippertt.ch The PES typically shows a significant rotational barrier, confirming the partial double bond character. The planar conformer, which allows for maximum conjugation, is usually the most stable. The barrier height provides a quantitative measure of the N2-N3 π-bond character. Studies have shown satisfactory agreement between calculated results and experimental data from NMR and vibrational spectroscopy for related compounds. lippertt.ch The presence of different alkyl groups (e.g., methyl vs. ethyl) on N3 can influence the shape and barriers of the potential energy curve. lippertt.ch

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. researchgate.netresearchgate.net For triazenes, a primary reaction of interest is their thermal or photochemical decomposition.

The thermal decomposition of 1-aryl-3,3-dialkyltriazenes is believed to proceed through a radical mechanism. The initial and rate-determining step is often the homolytic cleavage of one of the nitrogen-nitrogen bonds. Two primary decomposition pathways are considered:

Cleavage of the N1-N2 bond to yield an aryldiazenyl radical and a dimethylaminyl radical.

Cleavage of the N2-N3 bond to yield an aryl radical and a dimethyltriazanyl radical.

Computational methods, particularly DFT, can be used to model these pathways and locate the corresponding transition states (TS). nih.govmdpi.com A transition state on the potential energy surface represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. researchgate.net The value of this imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for example, the stretching of the breaking N-N bond.

The activation energy (Ea) for the decomposition can be calculated as the energy difference between the transition state and the ground state reactant. mdpi.com By comparing the activation energies for different possible pathways, the most favorable decomposition mechanism can be predicted. For many nitrogen-rich energetic materials, decomposition often involves ring cleavage or the rearrangement of atoms leading to the extrusion of stable small molecules like N₂. nih.govnih.govuri.edu While specific activation energies for this compound are not found in the search results, studies on related energetic compounds show activation energies for decomposition can range widely, for instance from ~130 to over 290 kJ/mol, depending on the molecular structure. mdpi.com

Structure Reactivity Relationship Studies of Aryl Dialkyltriazenes, with Emphasis on 1 4 Bromophenyl 3,3 Dimethyltriazene Analogues

Impact of Aromatic Substituents on Triazene (B1217601) Stability and Reactivity

The nature of the substituent on the aromatic ring plays a pivotal role in determining the stability and reactivity of aryl-dialkyltriazenes. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—directly influence the electron density of the triazene moiety and, consequently, its chemical behavior.

Research has shown that the decomposition of 1-aryl-3,3-dialkyltriazenes in acidic media is sensitive to the substituents on the phenyl ring. rsc.org The yield of aromatic halogenation, a common reaction involving these compounds, is modified by the nature of these substituents. rsc.org Generally, electron-donating groups on the aromatic ring are expected to increase the stability of the triazene. nih.gov Conversely, electron-withdrawing groups can enhance the reactivity of the triazene by making the nitrogen-nitrogen bond more susceptible to cleavage.

A study comparing the thermal stabilities of diazonium salts and their corresponding triazenes revealed that triazenes are significantly more stable. whiterose.ac.ukucl.ac.ukacs.org For instance, the para-bromo substituted diazonium salt has an initial decomposition temperature of 140 °C, whereas its corresponding piperidine (B6355638) triazene derivative is stable above 200 °C. whiterose.ac.uk This enhanced stability is a general trend observed for various triazenes. whiterose.ac.ukucl.ac.ukacs.org However, the effect of substituents can be nuanced. For example, an electron-donating para-methoxy group, which stabilizes the corresponding diazonium salt, appears to decrease the stability of the triazene, leading to a broader exothermic decomposition starting at 150 °C. whiterose.ac.uk In contrast, an electron-poor para-nitro substituted diazonium salt is rendered significantly more thermally stable in its triazene form. whiterose.ac.uk

The hydrolysis of aryl ether derivatives of 3-hydroxymethyltriazenes also demonstrates the influence of aromatic substituents. The rates of hydrolysis are correlated with the electronic properties of the substituents, with different reaction mechanisms (specific-acid-catalyzed, general-acid-catalyzed, and pH-independent) being favored depending on the substituent's ability to stabilize intermediates and act as a leaving group.

The following table summarizes the decomposition temperatures of various substituted diazonium salts and their corresponding piperidine triazenes, illustrating the general trend of increased stability in the triazene form.

| Substituent | Diazonium Salt Decomposition Temp. (°C) | Triazene Decomposition Temp. (°C) |

| p-NO₂ | Not specified | >200 |

| p-Br | 140 | >200 |

| p-OMe | 140 | 150 (initial) |

| Unsubstituted | Not specified | >200 |

Influence of Alkyl Group Variation on the Triazene Moiety

The nature of the alkyl groups attached to the third nitrogen atom of the triazene moiety also has a discernible effect on the compound's stability and reactivity. While the aromatic substituent's influence is transmitted electronically through the π-system, the alkyl groups exert their effects primarily through steric and inductive means.

Studies on the decomposition kinetics of 1-alkyl-2,3-dimethylimidazolium nitrate (B79036) ionic liquids, which share some structural similarities with triazenes in terms of alkyl substitution, have shown that thermal stability decreases as the length of the alkyl chain increases. nih.gov This suggests that bulkier or longer alkyl chains might introduce steric strain or alter the electronic environment around the triazene functional group, thereby influencing its stability.

The decomposition of 1,3-dialkyltriazenes in aqueous buffers has been a subject of kinetic and mechanistic studies, highlighting the role of the alkyl groups in the reaction pathways. acs.org The mechanism can shift depending on factors including the nature of the alkyl substituents.

Quantitative Structure-Reactivity Relationships (QSRR) for Triazene Systems

Quantitative Structure-Reactivity Relationship (QSRR) models are powerful tools for understanding and predicting the chemical behavior of compounds based on their molecular structure. nih.gov These models establish a mathematical relationship between a molecule's structural or physicochemical properties (descriptors) and its observed reactivity or retention behavior in chromatographic systems. nih.govresearchgate.net

For triazine derivatives, QSRR studies have been successfully employed to model their retention behavior in chromatography, which is often related to their lipophilicity and pharmacokinetic properties. researchgate.netnih.gov By using techniques like multiple linear regression (MLR) and principal component analysis (PCA), researchers can identify the most influential molecular descriptors that govern the behavior of these compounds. nih.gov

In the context of aryl-dialkyltriazenes, QSRR can be used to correlate reactivity data, such as rates of hydrolysis or decomposition, with various calculated molecular descriptors. chemrxiv.orgresearchgate.net For example, the Hammett equation, a classic example of a linear free-energy relationship, has been used to correlate the rates of hydrolysis of substituted aryl benzoates with substituent constants (σ), providing a quantitative measure of the electronic effects of substituents on reactivity. rsc.orgrsc.org A similar approach can be applied to triazene systems to quantify the impact of aromatic substituents.

A hypothetical QSRR study on 1-(4-substituted-phenyl)-3,3-dimethyltriazenes might involve correlating the rate constant of acid-catalyzed hydrolysis (k_obs) with Hammett substituent constants (σ) and a steric parameter (Es). The resulting equation would look something like:

log(k_obs) = ρσ + δEs + c

Where ρ (rho) represents the sensitivity of the reaction to electronic effects, and δ (delta) represents the sensitivity to steric effects. By determining the values of ρ and δ, one can gain quantitative insights into the reaction mechanism.

The following table presents hypothetical data that could be used in a QSRR analysis for the acid-catalyzed hydrolysis of substituted 1-phenyl-3,3-dimethyltriazenes.

| Substituent (X) | Hammett Constant (σ_p) | Relative Rate (k_rel) | log(k_rel) |

| -OCH₃ | -0.27 | 0.25 | -0.60 |

| -CH₃ | -0.17 | 0.50 | -0.30 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 2.50 | 0.40 |

| -Br | 0.23 | 2.60 | 0.41 |

| -NO₂ | 0.78 | 50.0 | 1.70 |

Comparative Reactivity Profiles with Related Nitrogen-Containing Functional Groups (e.g., Diazonium Salts)

Aryl-dialkyltriazenes are intrinsically linked to diazonium salts, as they are often prepared from them and can regenerate them under acidic conditions. wikipedia.orgresearchgate.net This relationship makes a comparison of their reactivity profiles particularly insightful.

The most striking difference is their stability. As previously mentioned, triazenes are significantly more thermally stable than their corresponding diazonium salts. whiterose.ac.ukucl.ac.ukacs.org Diazonium salts are notoriously unstable and are often prepared and used at low temperatures (0-5 °C), whereas many triazenes are stable solids at room temperature and can withstand temperatures above 200 °C. whiterose.ac.ukresearchgate.net This enhanced stability makes triazenes valuable as "protected" forms of diazonium salts, allowing for their in-situ generation under controlled conditions. researchgate.net

The reactivity of triazenes stems from their ability to be converted back into diazonium salts in the presence of protonating or alkylating agents. wikipedia.org This decomposition releases a diazonium ion and a secondary amine. The liberated diazonium ion can then participate in a wide range of synthetic transformations, such as the formation of thiophenols by reaction with sodium sulfide. wikipedia.org

In contrast to the often explosive nature of isolated diazonium salts, the controlled release from a stable triazene precursor offers a safer and more manageable approach to diazonium chemistry. The mechanism of acid-induced decomposition of triazenes involves protonation of the triazene, followed by cleavage of the N-N bond to form the diazonium ion and the corresponding amine. The rate of this decomposition is influenced by the factors discussed in the preceding sections, namely the nature of the aromatic and alkyl substituents.

The table below provides a comparative overview of the properties of aryl-dialkyltriazenes and diazonium salts.

| Property | Aryl-Dialkyltriazenes | Diazonium Salts |

| General Structure | Ar-N=N-NR₂ | Ar-N₂⁺ X⁻ |

| Stability | Generally high thermal stability, often stable solids at room temperature. whiterose.ac.ukucl.ac.ukacs.org | Generally low stability, often used in-situ at low temperatures. researchgate.net |

| Reactivity | Act as precursors; decompose under acidic conditions to release diazonium ions. wikipedia.org | Highly reactive intermediates used in a wide variety of synthetic transformations. |

| Handling | Relatively safe and easy to handle. | Can be explosive, requiring careful handling. whiterose.ac.uk |

Future Research Directions and Unexplored Potential of 1 4 Bromophenyl 3,3 Dimethyltriazene Chemistry

Development of Novel and Highly Selective Synthetic Methodologies for Triazene (B1217601) Derivatives

The synthesis of 1-aryl-3,3-dialkyltriazenes is traditionally achieved through the coupling of an aryl diazonium salt with a secondary amine. mdpi.com However, future research is geared towards developing more efficient, selective, and environmentally benign methodologies.

Key areas for development include:

Metal-Free Synthesis: To circumvent issues related to catalyst cost and potential metal contamination in the final products, metal-free synthetic routes are highly desirable. ebrary.netnih.gov Research into methods using N-nitrososulfonamides for the in situ generation of diazonium species under mild, room-temperature conditions presents a promising avenue for creating 1,3-diaryltriazenes and could be adapted for dialkyltriazene synthesis. researchgate.net

Palladium-Catalyzed Cross-Coupling: The bromine atom on the phenyl ring of 1-(4-Bromophenyl)-3,3-dimethyltriazene serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. espublisher.comnih.gov This allows for the late-stage functionalization of the triazene, enabling the synthesis of a diverse library of derivatives with tailored electronic and steric properties.

High-Yield Protocols: The use of dry arenediazonium o-benzenedisulfonimides has been shown to produce 1-aryl-3,3-dialkyltriazenes in yields often exceeding 90%. chemicalbook.comresearchgate.net Further exploration of this method for a broader range of substrates, including those derived from weakly basic aromatic amines, could standardize a highly efficient pathway to these compounds. chemicalbook.com

Table 1: Comparison of Synthetic Methodologies for 1-Aryl-3,3-dialkyltriazenes

| Methodology | Precursors | Conditions | Advantages | Challenges |

| Traditional Diazotization | Aryl amine, Sodium Nitrite (B80452), Secondary Amine | Low temperature, Acidic media | Well-established, readily available precursors. mdpi.com | Requires careful temperature control, potentially unstable intermediates. |

| Metal-Free Transnitrosation | Aryl amine, N-Nitrososulfonamide, Secondary Amine | Room temperature, mild conditions | Avoids metal catalysts, simplified procedure. researchgate.net | May require synthesis of the nitrosamide reagent. |

| Palladium-Catalyzed Coupling | Halogenated Triazene, Boronic Acid/Amine | Pd catalyst, Base, Heat | Enables late-stage functionalization, high diversity. espublisher.comnih.gov | Catalyst cost and removal, potential side reactions. |

| Dry Diazonium Salts | Dry Arenediazonium o-benzenedisulfonimide, Secondary Amine | Aqueous solution, 0-5 °C | Very high yields (>90%), stable precursors. chemicalbook.comresearchgate.net | Requires preparation of the specialized diazonium salt. |

Exploration of Unconventional Reactivity Pathways and New Chemical Transformations

The triazene functional group is often considered a stable, "masked" form of a diazonium salt. ebrary.net This inherent reactivity can be harnessed for novel chemical transformations beyond simple decomposition.

Future explorations in this area could focus on:

Photochemical Cleavage: The triazene group can undergo facile photochemical cleavage to release nitrogen gas. ebrary.net This property is not only useful for deprotection strategies but also holds potential in photolithography and the creation of novel photopolymers where the triazene unit is incorporated into the polymer backbone. ebrary.net

Cycloaddition Reactions: While triazenes are not typically used directly in cycloadditions, their decomposition can generate highly reactive intermediates. The this compound could serve as a precursor to 4-bromobenzyne, which can then participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form complex, bridged-ring amine structures. researchgate.netnih.govrsc.org

Controlled Decomposition for Halogenation: 1-Aryl-3,3-dialkyltriazenes are effective precursors for synthesizing aryl halides. researchgate.net An iodine-promoted decomposition provides an extremely mild method for producing aryl iodides, which is advantageous for substrates with acid-labile functional groups. nih.gov This pathway offers a controlled method to convert the triazene back into a halogenated arene, potentially different from the starting bromide.

Table 2: Reactivity Pathways of 1-Aryl-3,3-dialkyltriazenes

| Reaction Type | Conditions | Reactive Intermediate | Potential Products |

| Acid-Catalyzed Decomposition | Acid (e.g., HBF₄) | Aryl Diazonium Salt | Aryl halides, phenols. researchgate.net |

| Photochemical Decomposition | UV Light | Aryl Radical, Nitrogen Gas | Biaryls, photopolymers. ebrary.net |

| Thermal Decomposition | Heat | Aryl Radical | Aryl iodides (with I₂), various decomposition products. nih.govsynplechem.com |

| Benzyne Formation/Cycloaddition | Strong Base (e.g., LiHMDS) | Aryne | Bridged-ring amines, functionalized aromatics. researchgate.net |

Integration into Advanced Synthetic Platforms: Flow Chemistry and Automated Synthesis

Modern organic synthesis is increasingly moving towards advanced platforms that enhance efficiency, safety, and reproducibility.

Continuous Flow Synthesis: The preparation of triazenes often involves the generation of diazonium salts, which can be unstable and hazardous in large batches. Continuous flow synthesis offers a significant advantage by generating and consuming these intermediates in small volumes within the reactor, minimizing risk. researchgate.net A flow process for the Balz-Schiemann reaction, which also involves diazonium intermediates, has been successfully developed, demonstrating the feasibility of this approach for related chemistries. researchgate.net Integrating the synthesis of this compound into a flow system could enable safer, more scalable, and highly controlled production.

Automated Synthesis: Automated synthesis platforms, including those using capsule-based reagents or robotic systems, are revolutionizing chemical research, particularly in drug discovery and materials science. researchgate.nettaylorandfrancis.com Such systems could be programmed to synthesize libraries of triazene derivatives by reacting a stock solution of this compound with a variety of coupling partners under different conditions, accelerating the discovery of new functional molecules. researchgate.net

Design of Next-Generation Reagents Utilizing the Triazene Scaffold

The unique combination of stability and latent reactivity makes the triazene scaffold an excellent foundation for designing novel reagents for organic synthesis. mdpi.com

Bifunctional Reagents: The this compound structure is inherently bifunctional. The triazene group can act as a protecting group or a masked diazonium ion, while the bromophenyl ring can be modified via cross-coupling reactions to introduce additional functionalities. mdpi.comorganic-chemistry.org This could lead to the development of reagents that bring two different reactive components together in a single transformation.

Traceless Linkers in Solid-Phase Synthesis: Triazenes have been employed as robust linkers in solid-phase synthesis. Their stability to a wide range of reagents allows for complex molecule construction on a solid support, with the final product being cleaved from the resin under specific acidic or photochemical conditions. ebrary.net

"Clickable" Reagents: The bromine atom can be converted to an azide (B81097) or alkyne, making this compound a precursor for "clickable" reagents. These reagents could be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for applications in materials science and combinatorial chemistry. nih.gov

Table 3: Hypothetical Next-Generation Reagents Based on the this compound Scaffold

| Reagent Type | Modification of Scaffold | Potential Application |

| Bifunctional Cross-Linker | Conversion of Br to a second reactive group (e.g., boronic ester). | One-step synthesis of complex heterocyclic systems. |

| Photocleavable Linker | Attachment to a solid support via the phenyl ring. | Solid-phase synthesis of natural products. ebrary.net |

| Clickable Labeling Agent | Conversion of Br to an azide or terminal alkyne. | Functionalization of polymers and biomolecules. nih.gov |

| Masked Diazonium Reagent | Incorporation of electron-withdrawing groups to tune reactivity. | In situ generation of diazonium salts under specific pH triggers. |

Potential in Materials Science (Excluding Biological/Biomedical Materials)

While the triazene moiety itself is of interest, the related 1,3,5-triazine (B166579) heterocycle, which can be synthesized from similar nitrogen-rich precursors, has shown immense promise in materials science. The this compound compound can be considered a valuable precursor for creating advanced functional materials.

Porous Organic Polymers (POPs): Triazine-based covalent organic polymers (COPs) and porous organic polymers (POPs) are a significant class of materials known for their high stability, large surface area, and tunable porosity. taylorandfrancis.comresearchgate.netnih.gov These materials are synthesized via the polycondensation of triazine-containing monomers and have applications in heterogeneous catalysis and dye adsorption. taylorandfrancis.comresearchgate.net The bromine atom in this compound could be transformed into a reactive group suitable for polymerization, allowing its incorporation into novel POPs.

Organic Light-Emitting Diodes (OLEDs): Triazine-based compounds are widely used in OLEDs as electron-transporting or host materials due to their high thermal stability and deep HOMO energy levels. bioengineer.orguni.lu Recently, a novel organic molecule, CzTRZCN, which combines a carbazole (B46965) donor with a triazine acceptor, has shown exceptional performance as a thermally activated delayed fluorescence (TADF) emitter. researchgate.net The 4-bromophenyl moiety of the title compound could be functionalized with emissive or charge-transporting groups to create new materials for next-generation displays and lighting. researchgate.netresearchgate.netespublisher.com

Functional Polymers: The bromo-substituent provides a reactive site for polymerization. For example, it could be used in the synthesis of poly(p-phenylene sulfide) or other high-performance polymers where a brominated aromatic monomer is required. The incorporation of the triazene group, or its derivatives, into the polymer structure could impart specific photophysical or conductive properties. mdpi.comespublisher.comresearchgate.netnih.gov

Table 4: Potential Materials Science Applications

| Material Class | Role of the Triazene/Precursor Scaffold | Key Properties | Potential Application |

| Porous Organic Polymers (POPs) | Monomer precursor after functionalization of the bromine atom. | High surface area, thermal stability, tunable porosity. | Heterogeneous catalysis, gas storage, adsorption. taylorandfrancis.comnih.gov |

| OLED Materials | Building block for electron-transport or host materials. | High triplet energy, good thermal stability, electron-deficient core. | High-efficiency, long-lifetime blue or green OLEDs. researchgate.netresearchgate.net |

| Conductive Polymers | Monomer unit in polycondensation reactions. | Thermal resistance, chemical stability, electronic conductivity. | High-performance plastics, electronic components. |

| Photopolymers | Incorporation of the photosensitive triazene group into a polymer backbone. | Photochemical N₂ release, patternable. | Photolithography, photo-reproduction materials. ebrary.net |

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing 1-(4-Bromophenyl)-3,3-dimethyltriazene, and what are their critical parameters?

- Methodological Answer : The compound is synthesized via coupling reactions between isolated arenediazonium salts and dimethylamine in aqueous media. For example:

- Procedure : React 4-bromobenzenediazonium salts with dimethylamine under controlled pH (neutral to slightly acidic) and temperature (0–5°C) to minimize side reactions.

- Yields : Reported yields range from 54% to 79%, depending on the diazonium salt stability and reaction optimization (e.g., using fluoroborate or fluorophosphate counterions improves yield) .

- Critical Parameters : pH control, low temperature, and slow addition of dimethylamine to avoid decomposition of the diazonium intermediate.

Q. How can polarographic techniques be applied to determine this compound in experimental samples?

- Methodological Answer : Differential pulse polarography (DPP) is effective for quantitative analysis. Key steps include:

- Electrolyte Selection : Use a supporting electrolyte such as 0.1 M acetate buffer (pH 4.7) to stabilize the compound.

- Voltage Parameters : Apply a scan range of -0.2 to -1.2 V vs. SCE (saturated calomel electrode), with a peak observed near -0.8 V corresponding to the reduction of the triazene group.

- Calibration : Linear response in the concentration range of 1–50 µM, with a detection limit of 0.2 µM .

Advanced Research Questions

Q. What metabolic pathways are involved in the bioactivation of this compound, and how do they influence its biological activity?

- Methodological Answer : Metabolic conversion to reactive intermediates (e.g., methyldiazonium ions) is critical for its tumor-inhibiting properties. Key findings:

- In Vitro Models : Liver microsomal enzymes catalyze N-demethylation, generating unstable intermediates that alkylate DNA.

- Biological Impact : The 4-bromo substituent enhances electrophilicity, increasing DNA adduct formation compared to non-halogenated analogs.

- Contradictions : Activity varies with substituents; 1-(2,4,6-trichlorophenyl)-3,3-dimethyltriazene shows higher potency, suggesting halogen positioning modulates metabolic activation .

Q. How do contradictory findings in the carcinogenic potential of this compound inform risk assessment in laboratory settings?

- Methodological Answer : Toxicity data show species- and dose-dependent effects:

- Mutagenicity : Positive in Drosophila and Neurospora assays at 5 mmol/L, but negative in mammalian cell lines at 1 mmol/L .

- Carcinogenicity : Oral administration in rats (TDLo = 1700 mg/kg over 45 weeks) induced tumors, but no neoplastic effects were observed in mice at similar doses .

- Risk Mitigation : Use strict PPE (gloves, fume hoods) and monitor cumulative exposure. Prioritize in vitro screening before in vivo studies.

Q. What mechanistic insights explain the formation of arynes from this compound under specific conditions?

- Methodological Answer : Thermal or photolytic decomposition generates aryne intermediates via a diazonium carboxylate pathway:

- Decomposition Pathway : Heating the compound above 80°C in aprotic solvents (e.g., toluene) triggers loss of N2 and dimethylamine, forming a reactive 4-bromoaryne.

- Applications : The aryne participates in cycloaddition reactions with dienes (e.g., furan) or nucleophiles, enabling synthesis of polyhalogenated biaryls .

- Key Data : Yields of 60–75% for cycloadducts when using N-methylpyrrole as a trapping agent .

Key Recommendations for Researchers

- Synthesis : Optimize diazonium salt stability using fluoroborate counterions and low-temperature conditions .

- Safety : Monitor decomposition products (NOx fumes) during thermal studies .

- Analytical Validation : Cross-validate polarographic data with HPLC-MS to confirm compound integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。